2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6N2O2 |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
2-methylpyrido[3,2-e][1,3]oxazin-4-one |
InChI |
InChI=1S/C8H6N2O2/c1-5-10-7(11)6-3-2-4-9-8(6)12-5/h2-4H,1H3 |
InChI Key |
GKCABIYBAXNBEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C2=C(O1)N=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 4h Pyrido 3,2 E 1 2 Oxazin 4 One and Analogous Ring Systems
De Novo Construction Strategies for the Pyridoresearchgate.netnih.govoxazinone Nucleus
The de novo synthesis of the pyrido researchgate.netnih.govoxazinone scaffold is a fundamental approach that builds the heterocyclic system from acyclic or simpler cyclic precursors. These methods are advantageous as they allow for the introduction of various substituents onto the final ring system by modifying the starting materials.
Cyclocondensation Approaches
Cyclocondensation reactions are a cornerstone in the synthesis of 2-Methyl-4H-pyrido[3,2-e] researchgate.netnih.govoxazin-4-one and its analogues. These reactions involve the joining of two or more molecules to form a ring, accompanied by the elimination of a small molecule, such as water or an alcohol.
A primary and effective method for the synthesis of the pyrido researchgate.netnih.govoxazinone core involves the use of ortho-aminopyridine carboxylic acids. Specifically, 3-aminopicolinic acid (3-amino-2-pyridinecarboxylic acid) serves as an ideal starting material for the target molecule, 2-Methyl-4H-pyrido[3,2-e] researchgate.netnih.govoxazin-4-one. The presence of the amino and carboxylic acid groups in a vicinal position on the pyridine (B92270) ring allows for the facile formation of the oxazinone ring.
The general reaction involves the acylation of the amino group followed by cyclization with the adjacent carboxylic acid. This approach is analogous to the well-established synthesis of 2-methyl-4H-3,1-benzoxazin-4-one from anthranilic acid uomosul.edu.iqresearchgate.net.
While not explicitly detailed for the target molecule in the provided search results, the use of orthoesters as C2-donors is a common strategy in the synthesis of related heterocyclic systems. In this approach, an aminopyridine derivative would react with an orthoester, such as triethyl orthoacetate, which would provide the C2 carbon and the methyl group of the target molecule. This method offers an alternative to the use of anhydrides or acid chlorides.
A widely employed and efficient method for the synthesis of 2-Methyl-4H-pyrido[3,2-e] researchgate.netnih.govoxazin-4-one is the condensation of 3-aminopicolinic acid with acetic anhydride (B1165640) uomosul.edu.iq. In this reaction, acetic anhydride serves a dual purpose: it acts as the acylating agent for the amino group and as a dehydrating agent to facilitate the subsequent cyclization. The reaction of anthranilic acids with acid chlorides in a pyridine solution is also a known method for forming 2-aryl-3,1-benzoxazin-4-one derivatives and can be applied to aminopyridine precursors uomosul.edu.iq.
The reaction between 3-aminopicolinic acid and acetic anhydride is typically carried out by heating the mixture, leading to the formation of the desired 2-Methyl-4H-pyrido[3,2-e] researchgate.netnih.govoxazin-4-one.
Table 1: Synthesis of 2-Methyl-4H-pyrido[3,2-e] researchgate.netnih.govoxazin-4-one via Cyclocondensation
| Starting Material | Reagent | Solvent | Conditions | Product |
| 3-Aminopicolinic Acid | Acetic Anhydride | Acetic Anhydride (neat) | Reflux | 2-Methyl-4H-pyrido[3,2-e] researchgate.netnih.govoxazin-4-one |
Intramolecular Cyclization Pathways
Intramolecular cyclization is a key step in the formation of the pyrido researchgate.netnih.govoxazinone ring. This process involves the formation of a bond between two atoms within the same molecule to form a cyclic product. In the context of 2-Methyl-4H-pyrido[3,2-e] researchgate.netnih.govoxazin-4-one synthesis, the crucial step is the cyclization of an N-acyl aminopyridine carboxylic acid intermediate.
Specifically, the reaction of 3-aminopicolinic acid with acetic anhydride first forms the intermediate, N-(2-carboxypyridin-3-yl)acetamide (also known as 3-acetylaminopicolinic acid). This intermediate then undergoes an intramolecular condensation, where the carboxylic acid group reacts with the acetyl carbonyl group, leading to the elimination of a water molecule and the formation of the six-membered oxazinone ring. This cyclization is often promoted by the dehydrating nature of acetic anhydride when it is used in excess.
One-Pot Synthetic Procedures
The general procedure involves simply heating the 3-aminopicolinic acid in an excess of acetic anhydride. The reaction proceeds to completion, and the product can be isolated after removal of the excess reagent and byproducts.
Table 2: One-Pot Synthesis of Pyrido researchgate.netnih.govoxazinone Derivatives
| Precursor | Reagent | Key Intermediate (In situ) | Product |
| 3-Aminopicolinic Acid | Acetic Anhydride | N-(2-carboxypyridin-3-yl)acetamide | 2-Methyl-4H-pyrido[3,2-e] researchgate.netnih.govoxazin-4-one |
Chemical Reagents and Reaction Conditions for Optimized Synthesis
The optimization of synthetic protocols for pyridoxazinones and related heterocycles involves a systematic variation of reagents and reaction parameters. The primary reagents for the formation of the 2-methyl substituted pyridoxazinone are 2-aminonicotinic acid and an acetylating agent, most commonly acetic anhydride. The efficiency of this reaction is highly dependent on the energy input, catalytic conditions, and the solvent environment.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient construction of heterocyclic scaffolds, including pyridoxazinones and their analogs. researchgate.netnih.gov This technique offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often higher product purity. arkat-usa.orgnih.gov Microwave irradiation directly and efficiently couples with the polar molecules in the reaction mixture, leading to rapid and uniform heating that can minimize the formation of side products. nih.gov
In the synthesis of related heterocyclic systems, microwave assistance has been shown to be highly effective. For instance, the preparation of various oxazine (B8389632) derivatives under microwave irradiation can reduce reaction times from hours to mere minutes. arkat-usa.org This efficiency is crucial for creating libraries of compounds for further study. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Generic 1,4-Oxazine Derivative
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Several hours | A few minutes arkat-usa.orgnih.gov |
| Solvent Volume | Higher volume required | Reduced or solvent-free arkat-usa.orgnih.gov |
| Product Yield | Moderate to good | Good to excellent arkat-usa.org |
| Work-up | Standard | Often easier due to higher purity arkat-usa.org |
Acid catalysis can play a crucial role in the formation of the oxazinone ring. In the reaction of an ortho-amino carboxylic acid with an anhydride, the cyclization step is an intramolecular nucleophilic attack. While this can occur thermally, the presence of an acid catalyst can accelerate the reaction. Protic acids can activate the carbonyl group of the acetylating agent, making it more electrophilic and susceptible to nucleophilic attack by the amino group. Subsequently, the acid can catalyze the dehydration step that leads to the final cyclized product.
In related syntheses, acetic acid has been used as a catalyst to promote transformations involving the oxazinone ring, highlighting the ring's susceptibility to acid-mediated reactions. nih.gov For the formation of the analogous 2-phenyl-4H-benzo[d] researchgate.netresearchgate.netoxazin-4-one, the reaction of anthranilic acid with benzoyl chloride is often carried out in pyridine, which acts as a base catalyst by deprotonating the intermediate, facilitating the final cyclization step. ubaya.ac.id Both acid and base catalysis represent viable strategies for promoting the key ring-forming step.
Conventional thermal heating remains a widely used and effective method for the synthesis of pyridoxazinones. The standard protocol for preparing 2-methyl-4H-3,1-benzoxazin-4-one, a close analog, involves heating anthranilic acid in an excess of acetic anhydride. orientjchem.org In this procedure, acetic anhydride serves as both the acetylating reagent and the solvent. The reaction mixture is typically refluxed for several hours to ensure complete conversion.
The high temperatures achieved under reflux provide the necessary activation energy for the acylation and subsequent intramolecular cyclization and dehydration. While effective, this method can require longer reaction times and higher energy consumption compared to microwave-assisted protocols. arkat-usa.org Careful control of the reaction temperature is important to prevent degradation of the starting materials or products and to minimize the formation of impurities.
The choice of solvent is a critical parameter that can significantly influence the outcome of the synthesis. The solvent's polarity, boiling point, and ability to dissolve reactants can affect reaction rates and yields. In some cases, catalyst-free synthesis can be achieved through careful optimization of the solvent and reaction temperature. orientjchem.org
For microwave-assisted syntheses, solvents with high dielectric constants are often preferred as they couple efficiently with microwave irradiation, leading to rapid heating. Dimethylformamide (DMF) is a common solvent for such reactions. nih.gov In other protocols, solvents like toluene are used, particularly in thermal reactions where azeotropic removal of water can drive the cyclization equilibrium toward the product. nih.gov As noted, in some thermal preparations, an excess of a liquid reagent like acetic anhydride can function as the solvent, simplifying the reaction setup. orientjchem.org The optimization of solvent choice is therefore a key aspect of developing an efficient and high-yielding synthesis. orientjchem.org
Mechanistic Investigations of Pyridoresearchgate.netresearchgate.netoxazinone Formation
Understanding the reaction mechanism is fundamental to optimizing the synthesis and controlling the formation of desired products. The formation of the 2-methyl-pyridoxazinone ring from 2-aminonicotinic acid and acetic anhydride proceeds through a well-understood pathway involving acylation followed by intramolecular cyclization.
The formation of the pyridoxazinone ring is a multi-step process. The generally accepted mechanism involves two primary stages:
N-Acylation: The first step is the nucleophilic attack of the amino group of 2-aminonicotinic acid on one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses to yield N-acetyl-2-aminonicotinic acid and an acetate ion. This N-acylated derivative is a key, often isolable, intermediate in the reaction sequence.
Intramolecular Cyclization: The second stage involves an intramolecular nucleophilic acyl substitution. The carboxylic acid group of the N-acetyl-2-aminonicotinic acid intermediate attacks the amide carbonyl carbon. This step is typically the rate-determining step and is often promoted by heat or catalysis. The resulting cyclic intermediate then undergoes dehydration (loss of a water molecule) to form the stable, aromatic 2-Methyl-4H-pyrido[3,2-e] researchgate.netresearchgate.netoxazin-4-one ring system.
In reactions of the analogous 2-methyl-4H-pyrido-[2,3-d] researchgate.netresearchgate.netoxazin-4-one with active methylene (B1212753) compounds, intermediate C-acylation products have been successfully isolated before being subsequently cyclized, providing direct evidence for the existence of stable intermediates in these reaction pathways. researchgate.net The transition state for the key cyclization step involves the formation of a new carbon-oxygen bond as the hydroxyl group of the carboxylic acid attacks the amide carbonyl, leading to a strained, cyclic transition state that quickly resolves to the more stable ring structure upon dehydration.
Influence of Electronic Effects on Cyclization Pathways
The formation of oxazine rings through cycloisomerization is significantly influenced by the electronic properties of substituents on the precursors. In metal-catalyzed cycloisomerizations of propargylic esters, the electronic nature of groups attached to the acyl moiety and the propargylic carbon can dictate the regioselectivity of the cyclization, determining whether a 5-exo-dig or a 6-endo-dig pathway is favored. nih.gov
Research has shown that electron-donating groups at the propargylic position tend to favor a 5-exo-dig cyclization. Conversely, the presence of electron-withdrawing groups can increase the proportion of the product resulting from an initial 6-endo-dig cyclization. nih.gov The electronic character of the acyl group itself also plays a role; an electron-rich acyl group, such as a p-methoxybenzoyl group, can significantly enhance the preference for a specific cyclization pathway compared to less electron-rich groups like pivalate. nih.gov
These electronic effects are critical in controlling the ratio of resulting isomers, such as 2,3-disubstituted versus 1,3-disubstituted indolizines when using pyridine-terminated propargylic esters. nih.gov While electron-neutral and electron-donating substituents generally result in good yields and high selectivity, electron-withdrawing groups can lead to diminished yields and lower product ratios. nih.gov
Table 1: Influence of Electronic Substituents on Cyclization Pathways
| Substituent Type | Position | Effect on Cyclization | Observed Outcome |
|---|---|---|---|
| Electron-Donating Group | Propargylic Carbon | Favors 5-exo-dig pathway | Higher ratio of 5-exo product, good yields nih.gov |
| Electron-Withdrawing Group | Propargylic Carbon | Favors 6-endo-dig pathway | Increased ratio of 6-endo product, lower yields nih.gov |
| Electron-Rich Acyl Group (e.g., p-methoxybenzoyl) | Acyl Position | Enhances pathway selectivity | Significant increase in product ratio (e.g., >20:1) nih.gov |
| Electron-Neutral Group | Propargylic Carbon | Balanced pathways | Good yields and high product ratios nih.gov |
Role of Acyl Migration in Reaction Schemes
Acyl migration is a well-documented phenomenon in organic synthesis, particularly in molecules with multiple hydroxyl groups, such as carbohydrates. nih.gov This intramolecular process can affect the synthesis, isolation, and purification of target compounds by leading to isomeric mixtures. nih.gov The rate and likelihood of acyl migration are influenced by several factors, including the structural features of the molecule and the electronic properties of the acyl group itself. nih.gov
Two primary structural factors that govern the rate of acyl migration are steric hindrance and the electronic characteristics of the migrating acyl group. Larger, bulkier acyl groups tend to migrate more slowly. nih.gov In the synthesis of complex heterocyclic systems, such as pyrazoles, the migration of an acyl group can be an integral part of the reaction mechanism, enabling the formation of the desired product from reaction intermediates. rsc.org For instance, a general method for synthesizing 1-acyl-3-hydroxy-1H-pyrazoles involves a key step where an acyl unit migrates. rsc.org While not always a desired side reaction, in certain synthetic designs, acyl migration is a crucial transformation that leads to the final stable heterocyclic core.
Smiles Rearrangement in Related Pyrido-Oxazine Syntheses
The Smiles rearrangement is a key intramolecular nucleophilic aromatic substitution that has been effectively utilized in the synthesis of various pyrido-oxazine ring systems. Specifically, it is a cornerstone in the one-pot synthesis of pyrido[2,3-b] nih.govoup.comoxazin-2-ones, which are structural isomers of the target compound. nih.govresearchgate.net This synthetic strategy typically involves the annulation of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines. nih.govresearchgate.net
The reaction mechanism proceeds through an initial O-alkylation of the 3-hydroxypyridine, which is then followed by the Smiles rearrangement and a subsequent cyclization to yield the final pyrido-oxazinone product. nih.govresearchgate.net This one-pot procedure, often facilitated by a base such as cesium carbonate in refluxing acetonitrile, is highly efficient and provides excellent yields of the desired heterocyclic compounds. nih.govresearchgate.net This methodology has been applied to the synthesis of various derivatives, including pyridooxazine-tetrahydroisoquinolines, where the pyridooxazin-2-one scaffold is constructed via this rearrangement. oup.comoup.com The versatility of the Smiles rearrangement makes it a powerful tool for constructing the pyrido-oxazine core. tandfonline.com
Yield Optimization and Synthetic Efficiency in Pyridonih.govresearchgate.netoxazinone Synthesis
Microwave irradiation has been investigated as a method to improve the synthesis of related heterocyclic systems. For example, the reactivity of 2-methyl-4H-pyrido[2,3-d] nih.govresearchgate.netoxazin-4-one with various nucleophiles was studied under microwave conditions, leading to the synthesis of 4-hydroxy-1,8-naphthyridin-2-ones in high yields. researchgate.net
Table 2: Reported Yields in the Synthesis of Pyrido-oxazinones and Related Heterocycles
| Compound Class | Synthetic Method | Reported Yield | Reference |
|---|---|---|---|
| Pyrido[2,3-b] nih.govoup.comoxazin-2-ones | One-pot annulation via Smiles Rearrangement | Excellent | nih.govresearchgate.net |
| Pyridooxazine–tetrahydroisoquinolines | Multi-step (Smiles Rearrangement, Pictet–Spengler) | 17–37% (overall) | oup.comoup.com |
| 7-chloro-2-methyl-4H-benzo[d] nih.govresearchgate.net-oxazine-4-one | Condensation | 95% | gsconlinepress.com |
| 2-phenyl-4H-benzo[d] nih.govresearchgate.netoxazin-4-one | Condensation | 90% | ubaya.ac.id |
| 4-hydroxy-1,8-naphthyridin-2-ones | From pyrido[2,3-d] nih.govresearchgate.netoxazin-4-one under MW | High | researchgate.net |
Mentioned Compounds
Reactivity and Derivatization of the 2 Methyl 4h Pyrido 3,2 E 1 2 Oxazin 4 One Scaffold
Nucleophilic Attack and Ring Opening Reactions
The core reactivity of the pyridoxazinone scaffold involves the nucleophilic acyl substitution at the C-4 position. This typically proceeds via an initial attack on the carbonyl group, followed by the opening of the heterocyclic ring. The nature of the nucleophile dictates the final product, which can be an acyclic intermediate or a new, recyclized heterocyclic compound.
The reaction of pyridoxazinones with carbon-based nucleophiles, particularly active methylene (B1212753) compounds, serves as an efficient route to fused nitrogen-containing heterocycles. Studies on the closely related isomer, 2-methyl-4H-pyrido[2,3-d] rsc.orguni-muenchen.deoxazin-4-one, demonstrate that it readily reacts with active methylene compounds under basic conditions. researchgate.net This reaction proceeds via a C-acylation mechanism.
The carbanion generated from the active methylene compound attacks the electrophilic carbonyl carbon of the pyridoxazinone. This leads to the opening of the oxazinone ring and the formation of an N-acetyl nicotinamide intermediate, which is acylated at the active methylene position. Subsequent intramolecular cyclization and tautomerization yield highly substituted 4-hydroxy-1,8-naphthyridin-2-one derivatives in good yields. researchgate.net In some cases, particularly with cyanoacetic esters, the intermediate C-acylation products can be isolated before they are cyclized. researchgate.net
| Active Methylene Nucleophile | Resulting Product Class | Reference |
|---|---|---|
| Diethyl malonate | 1-Acetyl-3-substituted-4-hydroxy-1,8-naphthyridin-2-ones | researchgate.net |
| Ethyl cyanoacetate | 1-Acetyl-3-cyano-4-hydroxy-1,8-naphthyridin-2-one (after cyclization of isolated intermediate) | researchgate.net |
| Malononitrile | 1-Acetyl-3-substituted-4-hydroxy-1,8-naphthyridin-2-ones | researchgate.net |
Oxygen-based nucleophiles, such as alcohols, also react with the pyridoxazinone scaffold via nucleophilic attack at the C-4 carbonyl. This reaction results in the cleavage of the acyl-oxygen bond and opening of the oxazinone ring. The reaction of 2-methyl-4H-pyrido[2,3-d] rsc.orguni-muenchen.deoxazin-4-one with various alcohols has been shown to proceed smoothly, often facilitated by microwave irradiation, to form the corresponding N-acetyl-nicotinates. researchgate.net This transformation effectively converts the heterocyclic system into a stable, acyclic ester derivative of N-acetyl-2-aminonicotinic acid.
| Oxygen Nucleophile (Alcohol) | Product Type | Reference |
|---|---|---|
| Methanol | Methyl N-acetyl-2-aminonicotinate | researchgate.net |
| Ethanol | Ethyl N-acetyl-2-aminonicotinate | researchgate.net |
| Various other alcohols | Corresponding N-acetyl-nicotinates | researchgate.net |
Nitrogen nucleophiles are widely used to transform the pyridoxazinone core into other fused heterocyclic systems, most notably pyridopyrimidinones. The reaction mechanism is analogous to that observed with other nucleophiles: an initial attack by the nitrogen atom on the C-4 carbonyl group, followed by ring opening to form an N-acetyl-2-aminonicotinamide intermediate. This intermediate then undergoes intramolecular cyclization by losing a molecule of water to form a stable, fused six-membered pyrimidinone ring.
The reaction is versatile and accommodates a wide range of nitrogen nucleophiles, including ammonia, primary aliphatic and aromatic amines, and hydrazines. orientjchem.org For example, reaction with hydrazine hydrate leads to the formation of 3-amino-2-methyl-pyrido[3,2-d]pyrimidin-4(3H)-one. This general reactivity pattern is well-established for the analogous 4H-3,1-benzoxazin-4-one systems, which are readily converted into quinazolinone derivatives upon treatment with various amino-containing moieties. orientjchem.org
| Nitrogen Nucleophile | Resulting Fused Heterocycle | Reference |
|---|---|---|
| Ammonia / Formamide | 2-Methyl-pyrido[3,2-d]pyrimidin-4(3H)-one | orientjchem.org |
| Primary Amines (R-NH2) | 3-Substituted-2-methyl-pyrido[3,2-d]pyrimidin-4(3H)-ones | orientjchem.org |
| Hydrazine Hydrate | 3-Amino-2-methyl-pyrido[3,2-d]pyrimidin-4(3H)-one | orientjchem.org |
Regioselective Transformations of the Pyridorsc.orguni-muenchen.deoxazinone Core
The reactions of the 2-methyl-4H-pyrido[3,2-e] rsc.orguni-muenchen.deoxazin-4-one scaffold are characterized by high regioselectivity. Nucleophilic attack occurs exclusively at the C-4 carbonyl carbon, as it is the most electrophilic center in the heterocyclic ring, being activated by both the adjacent oxygen and nitrogen atoms. The subsequent ring opening consistently happens at the C4-O1 bond (acyl cleavage), preserving the N-acetyl fragment derived from the C-2 methyl group and the nitrogen at position 3.
This predictable regioselectivity is crucial for the synthetic utility of the scaffold. It ensures that a single, well-defined product is formed from the initial ring-opening event. As noted in the reaction with cyanoacetic esters, the intermediate resulting from this specific C-acylation can be isolated before the subsequent cyclization step, providing direct evidence of this regioselective pathway. researchgate.net
Synthetic Utility in Generating Fused Heterocyclic Systems
The inherent reactivity and regioselectivity of the pyridoxazinone scaffold make it a powerful intermediate for the synthesis of various fused heterocyclic systems. By selecting the appropriate nucleophile, the oxazinone ring can be efficiently converted into other important heterocyclic structures.
Synthesis of Fused Pyridines (Naphthyridines): As detailed in section 3.1.1, reactions with active methylene compounds provide a direct route to 1,8-naphthyridine-2,4-diones, which are important pharmacophores. researchgate.net
Synthesis of Fused Pyrimidines (Pyridopyrimidinones): As shown in section 3.1.3, reactions with a broad range of nitrogen nucleophiles afford access to the pyridopyrimidinone core, a structural motif found in many biologically active molecules. orientjchem.org
In essence, the 2-methyl-4H-pyrido[3,2-e] rsc.orguni-muenchen.deoxazin-4-one acts as a synthon for an N-acetyl-2-aminonicotinoyl group, which can be transferred to various nucleophiles to construct more elaborate fused ring systems.
While much of the research focuses on the reactivity of the pre-formed pyridoxazinone ring, the synthesis of substituted derivatives of the scaffold itself is also of interest for creating diverse building blocks. The synthesis of the parent ring system typically involves the cyclization of 2-acetylaminonicotinic acid, often using a dehydrating agent like acetic anhydride (B1165640).
By analogy with the well-established synthesis of substituted 4H-3,1-benzoxazin-4-ones, derivatives of the pyridoxazinone scaffold can be prepared from appropriately substituted 2-aminonicotinic acids. nih.gov For instance, modifications to the pyridine (B92270) ring of the 2-aminonicotinic acid starting material would lead to corresponding substitutions on the final pyridoxazinone product. Furthermore, modern synthetic methods like C-H functionalization, while challenging on electron-poor pyridine rings, offer potential future pathways for the direct, late-stage modification of the pyridoxazinone scaffold itself. nih.govresearchgate.net
Annulation to 1,8-Naphthyridinone Scaffolds
A highly efficient route to 3-substituted 4-hydroxy-1,8-naphthyridin-2(1H)-ones involves the reaction of the isomeric 2-methyl-4H-pyrido[2,3-d] researchgate.netresearchgate.netoxazin-4-one with compounds containing active methylene groups. researchgate.netresearchgate.net This transformation proceeds via a base-mediated C-acylation of the active methylene compound by the oxazinone, followed by an intramolecular cyclization to form the fused naphthyridinone ring system. researchgate.net
The reaction typically furnishes 1-acetyl-3-substituted-4-hydroxy-1,8-naphthyridin-2-ones in good yields. researchgate.net In certain cases, particularly with cyanoacetic esters, the intermediate C-acylation products can be isolated before they are cyclized to the final naphthyridinone structure. researchgate.net The use of microwave irradiation has been shown to be effective for this type of transformation, leading to high yields of the desired products. researchgate.net This methodology provides a valuable pathway to 1,8-naphthyridine-2,4-diones, which are compounds of considerable pharmaceutical importance. researchgate.net
Table 1: Synthesis of 1,8-Naphthyridinone Derivatives
| Active Methylene Compound | Resulting 3-Substituent on Naphthyridinone | Product Name |
|---|---|---|
| Diethyl malonate | -COOEt | 1-Acetyl-3-ethoxycarbonyl-4-hydroxy-1,8-naphthyridin-2-one |
| Ethyl acetoacetate | -COCH3 | 1-Acetyl-3-acetyl-4-hydroxy-1,8-naphthyridin-2-one |
| Malononitrile | -CN | 1-Acetyl-3-cyano-4-hydroxy-1,8-naphthyridin-2-one |
| Ethyl cyanoacetate | -CN | 1-Acetyl-3-cyano-4-hydroxy-1,8-naphthyridin-2-one |
Transformation to Quinolone and Quinazolinone Frameworks
The pyrido researchgate.netresearchgate.netoxazinone scaffold is a valuable precursor for the synthesis of quinolone and quinazolinone derivatives through ring transformation reactions.
Quinolone (1,8-Naphthyridinone) Frameworks: As detailed in the previous section, the reaction of 2-methyl-4H-pyrido[2,3-d] researchgate.netresearchgate.netoxazin-4-one with carbon nucleophiles, such as active methylene compounds, serves as a direct method for constructing 4-hydroxy-1,8-naphthyridin-2-one systems. researchgate.net These compounds are aza-analogs of the medicinally important 4-hydroxy-quinolin-2-one scaffold. researchgate.net
Quinazolinone Frameworks: The conversion of 2-substituted-4H-pyrido researchgate.netresearchgate.netoxazin-4-ones to the corresponding quinazolinone analogs is a well-established transformation, paralleling the reactivity of the more commonly studied 4H-3,1-benzoxazin-4-ones. This reaction involves a nucleophilic attack on the oxazinone ring by a primary amine or a related nitrogen nucleophile. The initial attack leads to the opening of the oxazinone ring to form an N-acyl-aminonicotinamide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the thermodynamically stable fused pyrimidinone ring of the quinazolinone (or in this case, a pyrido[3,2-d]pyrimidin-4-one). A wide variety of amines, including aliphatic and aromatic primary amines, can be used to generate diverse 2,3-disubstituted products.
Conversion to Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine Derivatives
The 2-methyl-4H-pyrido researchgate.netresearchgate.netoxazin-4-one moiety can be incorporated into more complex fused systems, such as those containing a thiophene ring. The reaction of 4-oxo-4H-pyrido[3',2':4,5]thieno[3,2-d]-1,3-oxazines with amines provides a pathway to pyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives. The outcome of this reaction is highly dependent on the structure of the amine and the specific reaction conditions employed. Under appropriate conditions, the amine acts as a nitrogen source for the construction of the pyrimidine (B1678525) ring, displacing the oxygen of the oxazinone ring and leading to the formation of the 4-oxo-4H-pyrido[3',2':4,5]thieno[3,2-d]pyrimidine scaffold. However, alternative reaction pathways can also occur, yielding products such as 3-acylamino-thieno[2,3-b]pyridine-2-carbonamides or various amidine derivatives resulting from ring cleavage.
Formation of Pyrimido[4,5-d]researchgate.netresearchgate.netoxazin-2-one Systems
The direct conversion of 2-methyl-4H-pyrido[3,2-e] researchgate.netresearchgate.netoxazin-4-one to a pyrimido[4,5-d] researchgate.netresearchgate.netoxazin-2-one system is not extensively documented in the surveyed literature. However, related pyrimido-oxazine fused systems have been synthesized through alternative strategies. For instance, a class of pyrimido[5,4-e] researchgate.netresearchgate.netoxazine (B8389632) diones has been prepared through a one-pot, three-component condensation reaction. This synthesis involves the reaction of thiobarbituric acid with aryl glyoxals and N-methyl urea, proceeding through a Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization. researchgate.net While this method constructs a different regioisomer and does not use a pyridooxazinone as a starting material, it illustrates a synthetic approach to the formation of the pyrimido researchgate.netresearchgate.netoxazine core.
Functional Group Interconversions on the Pyridoresearchgate.netresearchgate.netoxazinone Moiety
While specific studies on the functional group interconversions of 2-methyl-4H-pyrido[3,2-e] researchgate.netresearchgate.netoxazin-4-one are not widely reported, the reactivity of the 2-methyl group can be inferred from analogous heterocyclic systems. In many aza-aromatic compounds, a methyl group at the alpha-position (position 2) to a ring nitrogen is sufficiently activated to undergo condensation reactions. For example, 2-methyl-3-nitropyridines readily react with various aromatic aldehydes under mild conditions to yield the corresponding 2-styrylpyridine derivatives. mdpi.com By analogy, the 2-methyl group of the pyrido researchgate.netresearchgate.netoxazinone scaffold is expected to be susceptible to condensation with aldehydes, particularly under basic or acidic catalysis, to provide 2-styryl-4H-pyrido[3,2-e] researchgate.netresearchgate.netoxazin-4-ones. This would represent a key method for elaborating the core structure and introducing diverse functionalities.
Advanced Spectroscopic Techniques for Structural Elucidation of 2 Methyl 4h Pyrido 3,2 E 1 2 Oxazin 4 One Analogs
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and vibrational modes within a molecule. The energies of bond stretching, bending, and other vibrations provide a unique fingerprint for the compound.
High-Resolution Fourier Transform Infrared (FT-IR) Spectroscopy
High-resolution FT-IR spectroscopy is instrumental in identifying the characteristic functional groups of pyridoxazinone analogs. For instance, in the analysis of related benzoxazinone (B8607429) structures, specific vibrational frequencies are consistently observed. The FT-IR spectrum of 2-phenyl-4H-benzo[d] nih.govipb.ptoxazin-4-one, a structural analog, reveals key absorption bands that are indicative of its molecular architecture. ubaya.ac.id
A prominent feature in the spectra of these compounds is the strong absorption band corresponding to the C=O (carbonyl) stretching vibration, typically found in the region of 1712-1715 cm⁻¹. Another significant peak is associated with the C=N stretching of the oxazine (B8389632) ring. Aromatic C=C stretching vibrations are also clearly visible. For example, analysis of 1-oxa- and 1-aza-flavonyl-4-methyl-1H-benzo[d] nih.govipb.ptoxazin-2(4H)-ones shows characteristic peaks for the carbonyl group (C=O) around 1712 cm⁻¹ and other significant bands for C=C and C-O bonds. rsc.org
Table 1: FT-IR Spectral Data for Selected Analogs
| Functional Group | Wavenumber (cm⁻¹) | Compound |
|---|---|---|
| N-H Stretch | 3290 | 1-Oxa-flavonyl-4-methyl-1H-benzo[d] nih.govipb.ptoxazin-2(4H)-one rsc.org |
| C=O Stretch | 1712 | 1-Oxa-flavonyl-4-methyl-1H-benzo[d] nih.govipb.ptoxazin-2(4H)-one rsc.org |
| C=O Stretch | 1715 | Aza-flavonyl-4-methyl-1H-benzo[d] nih.govipb.ptoxazin-2(4H)-one rsc.org |
| C=N Stretch | 1677 | 1-Oxa-flavonyl-4-methyl-1H-benzo[d] nih.govipb.ptoxazin-2(4H)-one rsc.org |
This table is generated based on data from analogs and provides representative values.
Laser Raman Spectroscopy
Laser Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. While specific Raman data for 2-Methyl-4H-pyrido[3,2-e] nih.govipb.ptoxazin-4-one is not extensively documented in readily available literature, analysis of structurally similar heterocyclic systems shows characteristic signals. For pyridoxine (B80251) derivatives, Raman spectroscopy can help in elucidating conformational properties. nih.gov The aromatic ring vibrations and the breathing modes of the heterocyclic rings are expected to produce distinct Raman signals. These signals are crucial for a complete vibrational assignment when used in conjunction with FT-IR data.
Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy for pyridoxazinone analogs provides precise information on the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of 1-oxa-flavonyl-4-methyl-1H-benzo[d] nih.govipb.ptoxazin-2(4H)-one, the methyl protons (CH₃) typically appear as a singlet around 1.81 ppm. rsc.org The aromatic protons on the pyridine (B92270) and any fused benzene (B151609) rings resonate in the downfield region, generally between 7.0 and 8.5 ppm, with their splitting patterns (singlets, doublets, triplets) revealing their substitution patterns and coupling with adjacent protons. rsc.org The chemical shifts are influenced by the electronic effects of the heteroatoms in the rings.
Table 2: ¹H NMR Spectral Data for an Analog: 1-Oxa-flavonyl-4-methyl-1H-benzo[d] nih.govipb.ptoxazin-2(4H)-one rsc.org
| Proton | Chemical Shift (δ ppm) | Multiplicity |
|---|---|---|
| -CH₃ | 1.81 | s |
| Aromatic-H | 6.59 - 8.19 | m |
This table is based on data for a benzoxazinone analog and serves as an illustrative example. 's' denotes singlet, 'm' denotes multiplet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. In analogs like 1-oxa-flavonyl-4-methyl-1H-benzo[d] nih.govipb.ptoxazin-2(4H)-one, the carbonyl carbon (C=O) of the oxazinone ring is highly deshielded and appears significantly downfield, often in the range of 155-178 ppm. rsc.org The sp²-hybridized carbons of the aromatic and heterocyclic rings typically resonate between 110 and 150 ppm. ipb.ptrsc.org The carbon of the methyl group (CH₃) is found in the upfield region of the spectrum.
Table 3: ¹³C NMR Spectral Data for an Analog: 1-Oxa-flavonyl-4-methyl-1H-benzo[d] nih.govipb.ptoxazin-2(4H)-one rsc.org
| Carbon | Chemical Shift (δ ppm) |
|---|---|
| -CH₃ | 25.7 (representative value) |
| Aromatic/Heterocyclic C | 105.5 - 155.9 |
This table is based on data for a benzoxazinone analog and provides representative values.
Advanced NMR Techniques for Stereochemical and Conformational Analysis
For complex molecules like pyridoxazinone analogs, one-dimensional NMR spectra can be insufficient for complete structural assignment. Advanced 2D NMR techniques are employed to resolve ambiguities and to determine stereochemistry and conformational details. ipb.pt
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish the connectivity of proton networks within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton, especially in identifying quaternary carbons and linking different fragments of the molecule. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): This is a key technique for determining stereochemistry and conformation. It identifies protons that are close in space, even if they are not directly bonded, by measuring the Nuclear Overhauser Effect. For example, NOESY can be used to determine the relative orientation of substituents on the heterocyclic ring. nih.gov Studies on related pyridoxine derivatives have utilized dynamic NMR and 2D NOESY to investigate conformational exchanges and determine energy barriers for these processes. nih.gov These advanced methods are essential for a comprehensive understanding of the three-dimensional structure of 2-Methyl-4H-pyrido[3,2-e] nih.govipb.ptoxazin-4-one analogs in solution.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a synthesized compound. Unlike nominal mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest integer, HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, can measure m/z values with exceptional accuracy, typically to four or more decimal places. nih.govbrentford.hounslow.sch.uk This high precision allows for the calculation of a unique elemental formula, a critical step in structural elucidation.
The key advantage of HRMS lies in its ability to distinguish between different molecules that may have the same nominal mass but different elemental compositions. brentford.hounslow.sch.uknih.gov By comparing the experimentally measured accurate mass with the theoretically calculated exact mass, a single molecular formula can be assigned with high confidence. The mass accuracy is often expressed in parts per million (ppm) and is frequently required to be below 5 ppm for publication-quality data. nih.gov Modern instruments can achieve mass accuracies of less than 1 ppm. nih.gov
For the parent scaffold, 2H-pyrido[2,3-e] nih.govnih.govoxazine (C₇H₆N₂O), the theoretical monoisotopic mass is 134.0480 Da. nih.gov For the target compound, 2-Methyl-4H-pyrido[3,2-e] nih.govnih.govoxazin-4-one , with a molecular formula of C₉H₈N₂O₂, the theoretical exact mass can be calculated. This experimental value, when obtained, would be compared against the theoretical mass to confirm the elemental composition, as shown in the table below.
| Compound Name | Molecular Formula | Nominal Mass (Da) | Theoretical Exact Mass (Da) |
|---|---|---|---|
| 2-Methyl-4H-pyrido[3,2-e] nih.govnih.govoxazin-4-one | C₉H₈N₂O₂ | 176 | 176.0586 |
| 2-methyl-4H-pyrido[2,3-d] nih.govnih.govoxazin-4-one | C₈H₆N₂O₂ | 162 | 162.0429 |
| 2H-pyrido[2,3-e] nih.govnih.govoxazine | C₇H₆N₂O | 134 | 134.0480 |
HRMS is also a powerful tool for analyzing complex mixtures and for retrospective data analysis, where acquired full-scan data can be interrogated for non-target compounds at a later time without needing to re-run the sample. nih.gov
X-ray Diffraction Crystallography for Solid-State Structure Determination (for related compounds)
Although specific crystallographic data for 2-Methyl-4H-pyrido[3,2-e] nih.govnih.govoxazin-4-one is not publicly available, analysis of closely related structures provides significant insight into the likely structural features. For instance, the crystal structure of 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one , a related fused heterocyclic system, has been determined. nih.gov
The analysis of this analog revealed that the pyrido[1,2-a]pyrimidine (B8458354) ring system is planar. nih.gov The crystal structure is stabilized by a network of weak intermolecular interactions, including C—H⋯N and C—H⋯Cl hydrogen bonds, as well as π–π stacking interactions between the pyrimidine (B1678525) and pyridine rings, with a centroid-to-centroid distance of 3.538 Å. nih.gov Such interactions are crucial in dictating the molecular packing within the crystal lattice.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁ClN₂O |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 4.2546 (4) |
| b (Å) | 11.6274 (10) |
| c (Å) | 20.604 (2) |
| Volume (ų) | 1019.27 (17) |
| Z | 4 |
Studies on other related heterocyclic systems, such as substituted triazolopyridazines and tetraazafluoranthenes, further highlight the importance of non-covalent interactions, including various hydrogen bonds (N-H···N, C-H···O) and π-π stacking, in stabilizing their crystal structures. mdpi.commdpi.com The molecular geometry, including bond distances and angles, observed in these analogs is generally consistent across related structures. nih.gov This body of data suggests that the solid-state structure of 2-Methyl-4H-pyrido[3,2-e] nih.govnih.govoxazin-4-one would similarly feature a planar fused-ring core with a crystal packing arrangement governed by a combination of hydrogen bonding and π-π stacking interactions.
Computational Chemistry and Theoretical Modeling of 2 Methyl 4h Pyrido 3,2 E 1 2 Oxazin 4 One
Quantum Mechanical Approaches for Molecular Geometry Optimization
The precise three-dimensional arrangement of atoms in a molecule is fundamental to its chemical and physical properties. Computational methods are routinely used to determine the most stable geometry of a molecule by finding the minimum energy conformation on its potential energy surface.
Density Functional Theory (DFT) Methods (e.g., B3LYP)
Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that is widely used for a variety of chemical systems. While no specific studies employing B3LYP for the geometry optimization of 2-Methyl-4H-pyrido[3,2-e] researchgate.netresearchgate.netoxazin-4-one have been identified, this method is frequently applied to similar heterocyclic compounds. Such a study would provide valuable insights into bond lengths, bond angles, and dihedral angles of the molecule.
Basis Set Selection in Computational Studies
The choice of a basis set is a critical aspect of any quantum chemical calculation, as it defines the set of functions used to build the molecular orbitals. Common basis sets range from minimal ones like STO-3G to more extensive ones like the Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ). The selection of an appropriate basis set is crucial for obtaining reliable results, but without specific computational studies on 2-Methyl-4H-pyrido[3,2-e] researchgate.netresearchgate.netoxazin-4-one, the basis sets that have been or would be most suitable remain a matter of speculation based on studies of analogous molecules.
Vibrational Frequency Calculations and Assignment via Potential Energy Distribution Analysis
Theoretical vibrational frequency calculations are a valuable tool for interpreting experimental infrared (IR) and Raman spectra. These calculations can predict the frequencies and intensities of the vibrational modes of a molecule. Potential Energy Distribution (PED) analysis can then be used to assign these calculated frequencies to specific types of molecular vibrations, such as stretching, bending, or torsional modes. A theoretical vibrational analysis of 2-Methyl-4H-pyrido[3,2-e] researchgate.netresearchgate.netoxazin-4-one would be instrumental in understanding its spectroscopic properties, but this research has not yet been published.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule governs its reactivity and many of its physical properties. Computational methods can provide detailed information about the distribution of electrons within a molecule.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical stability and reactivity. A computational study on 2-Methyl-4H-pyrido[3,2-e] researchgate.netresearchgate.netoxazin-4-one would provide the energies of these orbitals and the HOMO-LUMO gap, offering insights into its potential reactivity. However, specific data for this compound are not available.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent the electrostatic potential, where red indicates regions of high electron density (negative potential), blue indicates regions of low electron density (positive potential), and green represents neutral potential.
For a molecule like 2-Methyl-4H-pyrido[3,2-e] researchgate.netnih.govoxazin-4-one, an MEP analysis would reveal distinct electronegative and electropositive centers.
Negative Regions: The most intense red areas, indicating the most probable sites for electrophilic attack, are expected to be localized around the carbonyl oxygen (O=C) and the nitrogen atom of the pyridine (B92270) ring. These regions are rich in electrons due to the lone pairs on the oxygen and nitrogen atoms.
Positive Regions: Blue areas, signifying electron-deficient regions susceptible to nucleophilic attack, would likely be concentrated around the hydrogen atoms, particularly any N-H protons if present in tautomeric forms, and the carbonyl carbon atom.
This analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and provides a qualitative prediction of the molecule's reactive behavior.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method that examines the charge delocalization and hyperconjugative interactions within a molecule. It provides a detailed picture of the bonding framework by transforming the complex molecular orbitals into localized, chemically intuitive bonding, lone pair, and anti-bonding orbitals.
In the context of 2-Methyl-4H-pyrido[3,2-e] researchgate.netnih.govoxazin-4-one, NBO analysis would elucidate the stability of the molecule arising from electron delocalization. Key interactions would include:
The delocalization of lone pair electrons from the oxygen and nitrogen atoms into adjacent anti-bonding orbitals (e.g., n → π* or n → σ* transitions).
The π → π* interactions within the fused aromatic and heterocyclic rings.
Spectroscopic Parameter Prediction through Computational Methods
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters with a high degree of accuracy, aiding in the interpretation of experimental data.
Nuclear Magnetic Resonance Chemical Shift Predictions (¹H, ¹³C)
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. These predictions are invaluable for assigning signals in experimental spectra, especially for complex molecules.
Studies on related 4H-pyrido[2,3-d] researchgate.netnih.govoxazin-4-ones have shown a good correlation between calculated and experimental ¹H and ¹³C NMR chemical shifts nih.gov. The predicted values help in confirming the molecular structure and understanding how the electronic environment influences the shielding of each nucleus.
Below is a table of representative theoretically predicted chemical shifts for the analogous compound, 2-Methyl-4H-pyrido[2,3-d] researchgate.netnih.govoxazin-4-one, which would be expected to be similar to those of the title compound.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ | 2.4 - 2.6 | 20 - 25 |
| Pyridine-H | 7.5 - 8.7 | - |
| Pyridine-C | - | 115 - 155 |
| C=O | - | ~160 |
| C=N | - | ~158 |
Note: Data is representative and based on studies of analogous compounds. Actual values depend on the specific computational method, basis set, and solvent model used.
Ultraviolet-Visible (UV-Vis) Electronic Absorption Wavelength Calculations
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. It provides information on the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions involved (e.g., π → π* or n → π*).
For pyridoxazinone structures, the main absorption bands in the UV-Vis spectrum are typically due to π → π* transitions within the conjugated fused-ring system nih.govresearchgate.net. Computational studies on the related 2-methyl-4H-pyrido[2,3-d] researchgate.netnih.govoxazin-4-one have been performed to determine its electronic absorption properties researchgate.net. The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), is crucial for achieving accurate predictions that align with experimental solution-phase spectra nih.gov.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) |
| HOMO → LUMO | ~320 | > 0.1 |
| HOMO-1 → LUMO | ~280 | > 0.1 |
| HOMO → LUMO+1 | ~250 | > 0.1 |
Note: This table presents typical TD-DFT calculation results for analogous pyridoxazinone systems. HOMO refers to the Highest Occupied Molecular Orbital, and LUMO refers to the Lowest Unoccupied Molecular Orbital.
Studies on Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry provides a means to predict the NLO properties of molecules, such as the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀), which are key indicators of NLO activity.
DFT calculations have been employed to determine the NLO properties of the related 2-methyl-4H-pyrido[2,3-d] researchgate.netnih.govoxazin-4-one researchgate.net. Molecules with significant charge transfer characteristics, large dipole moments, and high hyperpolarizability values are considered promising candidates for NLO applications. The pyridoxazinone scaffold, with its inherent asymmetry and electron-rich and electron-poor regions, is expected to exhibit NLO properties.
| Property | Calculated Value (a.u.) |
| Dipole Moment (μ) | 3 - 5 D |
| Mean Polarizability (α) | 100 - 120 |
| First Hyperpolarizability (β₀) | 500 - 800 |
Note: Values are representative based on DFT/B3LYP calculations for analogous compounds and are expressed in atomic units (a.u.).
Computational Studies on Reaction Mechanisms and Pathways
Theoretical chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface. This involves locating and characterizing the energies of reactants, products, intermediates, and transition states.
For the pyridoxazinone system, computational studies have explored its reactivity towards various nucleophiles researchgate.netresearchgate.net. For instance, the reaction of 2-methyl-4H-pyrido[2,3-d] researchgate.netnih.govoxazin-4-one with active methylene (B1212753) compounds has been investigated to understand the pathway leading to the formation of 1,8-naphthyridin-2-ones researchgate.net. DFT calculations can model the reaction steps, such as nucleophilic attack on the carbonyl carbon, followed by ring-opening and subsequent cyclization.
These studies can determine the activation energies for different potential pathways, thereby predicting the most favorable reaction mechanism. For example, investigations into the hydrolysis of pyrido-[2,3-d]- researchgate.netnih.gov-oxazin-4-one derivatives have provided kinetic data and mechanistic insights nih.gov. Similarly, the mechanism for the formation of related pyrido[1,2-a]pyrimidine (B8458354) carboxylates has been proposed based on computational analysis mdpi.com. Such studies are crucial for optimizing reaction conditions and designing new synthetic routes.
Academic Significance and Future Research Directions for 2 Methyl 4h Pyrido 3,2 E 1 2 Oxazin 4 One Research
Contribution to Advanced Heterocyclic Synthesis Methodologies
The synthesis of the pyrido Current time information in Allegan County, US.nih.govoxazinone core itself has spurred the development of innovative synthetic methods. An efficient approach involves the intramolecular O-arylation of N-aroyl- and N-heteroaroyl-(iso)nicotinamides. nih.gov This method, often facilitated by microwave irradiation, provides rapid access to a variety of 2-substituted 4H-pyrido[e] Current time information in Allegan County, US.nih.govoxazin-4-ones in good to excellent yields, demonstrating broad applicability with various substituents at the 2-position and different nitrogen placements within the pyridine (B92270) ring. nih.gov Such methodologies contribute to the growing toolbox of reactions for constructing complex heterocyclic systems, which are pivotal in medicinal chemistry and materials science. nih.gov
Exploration of the PyridoCurrent time information in Allegan County, US.nih.govoxazinone Scaffold as a Chemical Precursor
The reactivity of the pyrido Current time information in Allegan County, US.nih.govoxazinone scaffold makes it a valuable precursor for the synthesis of more complex molecular structures.
The ring-opening transformations of related pyridone-fused oxazinones offer a convenient route to biologically significant polycyclic pyridones. nih.govresearchgate.netmdpi.com For instance, the reaction of 3-hydroxy-3,4-dihydropyrido[2,1-c] Current time information in Allegan County, US.researchgate.netoxazine-1,8-diones with binucleophiles like o-phenylenediamine (B120857) can lead to the formation of polycyclic benzimidazole-fused pyridones. nih.govresearchgate.net This strategy highlights the potential of the oxazinone ring as a masked functional group that can be unveiled to participate in further cyclization reactions, thereby enabling the construction of intricate, multi-ring systems. nih.govresearchgate.net
The inherent reactivity of the pyrido Current time information in Allegan County, US.nih.govoxazinone system allows for the synthesis of a wide range of analogs with modifications on both the pyridine and oxazine (B8389632) rings. For example, the reaction of 2-methyl-4H-pyrido[2,3-d] Current time information in Allegan County, US.nih.govoxazin-4-one with active methylene (B1212753) compounds serves as an efficient route to 3-substituted 4-hydroxy-1,8-naphthyridin-2(1H)-ones. rsc.orgresearchgate.netrsc.org This transformation effectively converts the oxazinone into a di-substituted pyridine ring. Furthermore, variations in the substituents on the oxazine ring can be achieved through different synthetic strategies, leading to a diverse library of pyrido-oxazine derivatives. nih.govcapes.gov.br
| Starting Material | Reagent | Product | Reference |
| 2-methyl-4H-pyrido[2,3-d] Current time information in Allegan County, US.nih.govoxazin-4-one | Active methylene compounds | 1-acetyl-3-substituted-4-hydroxy-1,8-naphthyridin-2-ones | rsc.orgrsc.org |
| 2-acetamido-3-hydroxypyridine | 2-chloroacrylonitrile | Isomeric pyrido-oxazines | capes.gov.br |
| 2-acetamido-3-hydroxypyridine | Methyl 2,3-dibromopropionate | 2-substituted pyrido-oxazine | capes.gov.br |
Mechanistic Organic Chemistry Insights Derived from Transformations
The chemical transformations of pyrido Current time information in Allegan County, US.nih.govoxazinones provide a fertile ground for mechanistic studies. The reaction of 2-methyl-4H-pyrido[2,3-d] Current time information in Allegan County, US.nih.govoxazin-4-one with active methylene compounds, for instance, proceeds through an initial C-acylation, followed by cyclization to form 1,8-naphthyridin-2-ones. rsc.org In some cases, the intermediate C-acylation products can be isolated, offering a snapshot of the reaction pathway. rsc.orgresearchgate.net Furthermore, the study of tandem cycloaddition/cycloreversion reactions of 1,4-oxazinone precursors to form substituted pyridines provides deeper understanding of pericyclic reactions and their application in heterocyclic synthesis. nih.gov These investigations contribute to a more profound understanding of reaction mechanisms, which is crucial for the rational design of new synthetic strategies.
Design of Novel Synthetic Pathways Utilizing PyridoCurrent time information in Allegan County, US.nih.govoxazinone Reactivity
The unique reactivity of the pyrido Current time information in Allegan County, US.nih.govoxazinone core can be harnessed to design novel synthetic pathways. The ability of the oxazinone ring to undergo ring-opening reactions upon treatment with nucleophiles has been exploited in the synthesis of various heterocyclic systems. researchgate.net For example, reactions with carbon and oxygen nucleophiles under microwave irradiation have been optimized to produce 4-hydroxy-quinolin-2-ones, 4-hydroxy-1,8-naphthyridin-2-ones, and N-acetyl-anthranilates and nicotinates in high yields. researchgate.net These findings open up new avenues for the efficient construction of valuable chemical entities.
Theoretical Contributions to Understanding Structure-Reactivity Relationships
Theoretical calculations, such as Density Functional Theory (DFT), have been employed to support experimental observations and to gain a deeper understanding of the structure and reactivity of pyrido Current time information in Allegan County, US.nih.govoxazinone derivatives. nih.gov Computational studies can predict the activation energies of reactions, such as the cycloaddition of 1,4-oxazinones, and explain their enhanced reactivity compared to other heterocyclic precursors. nih.gov These theoretical insights are invaluable for predicting the outcomes of reactions, designing new catalysts, and elucidating the electronic properties that govern the chemical behavior of these molecules.
Potential for Use as Probes in Biochemical System Studies
The unique structural framework of 2-Methyl-4H-pyrido[3,2-e] rsc.orgresearchgate.netoxazin-4-one, a member of the broader class of pyridoxazinones, presents considerable potential for its development as a versatile probe for interrogating complex biochemical systems. While direct applications of this specific compound as a biochemical probe are not yet extensively documented, the known biological activities and photophysical properties of related heterocyclic systems provide a strong basis for envisioning its future in this capacity. The core scaffold is amenable to chemical modifications that could impart functionalities suitable for various biochemical assays, including fluorescence-based imaging and enzyme activity monitoring.
The exploration of related pyridoxazinone and similar heterocyclic structures as bioactive agents has revealed their capacity to interact with specific biological targets. For instance, derivatives of the related pyrido[2,3-d]pyrimidine (B1209978) scaffold are recognized as privileged structures in medicinal chemistry due to their activity as tyrosine kinase inhibitors. mdpi.com Specifically, they have been investigated as inhibitors of Zeta-chain-associated protein kinase 70 kDa (ZAP-70), a key enzyme in T-cell signaling. mdpi.com This inhibitory potential suggests that 2-Methyl-4H-pyrido[3,2-e] rsc.orgresearchgate.netoxazin-4-one, with appropriate functionalization, could be engineered into a probe to study the activity and localization of specific kinases, thereby elucidating their roles in cellular signaling pathways.
Furthermore, the development of macrocyclic benzo[b]pyrido[4,3-e] rsc.orgnih.govoxazine derivatives as potent inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in various cancers, highlights the adaptability of the pyridoxazinone scaffold for targeting specific enzymes. nih.gov The successful co-crystallization of an inhibitor with Pim-1 kinase demonstrates the feasibility of designing probes with high specificity. nih.gov By incorporating reporter groups, such as fluorophores or biotin (B1667282) tags, onto the 2-Methyl-4H-pyrido[3,2-e] rsc.orgresearchgate.netoxazin-4-one backbone, it is conceivable to create probes for affinity-based protein profiling and target identification studies.
The intrinsic photophysical properties of certain heterocyclic systems also open avenues for the development of fluorescent probes. For example, pyridazino-1,3a,6a-triazapentalenes have been successfully employed as fluorescent probes for cellular imaging. researchgate.net Moreover, the rational design of pyrido[3,2-b]indolizine has yielded a tunable fluorescent scaffold for fluorogenic bioimaging, demonstrating that the emission properties can be modulated through chemical substitution. nih.gov This suggests that the 2-Methyl-4H-pyrido[3,2-e] rsc.orgresearchgate.netoxazin-4-one core could be chemically modified to produce derivatives with desirable fluorescent properties, enabling their use in high-resolution imaging of subcellular structures or for monitoring dynamic biochemical processes in living cells. The ability of some pyridazine (B1198779) derivatives to exhibit multicolor fluorescence in response to changes in their environment, such as pH, further points to the potential for creating ratiometric sensors for biological applications. nih.gov
To realize the potential of 2-Methyl-4H-pyrido[3,2-e] rsc.orgresearchgate.netoxazin-4-one as a biochemical probe, future research would need to focus on several key areas. Structure-activity relationship (SAR) studies would be crucial to identify positions on the pyridoxazinone ring system that can be modified without compromising biological activity. The introduction of various functional groups, including fluorophores, photo-crosslinkers, and affinity tags, would be necessary to create a toolbox of probes for different applications.
Below is an interactive data table summarizing the potential applications of pyridoxazinone-related scaffolds as biochemical probes, based on existing research on analogous compounds.
| Scaffold Type | Potential Application as a Probe | Target/Sensing Modality | Relevant Research Findings | Citation |
| Pyrido[2,3-d]pyrimidin-7(8H)-one | Kinase Activity Probe | ZAP-70 Tyrosine Kinase | Can be chemically diversified to target specific kinases. | mdpi.com |
| Macrocyclic benzo[b]pyrido[4,3-e] rsc.orgnih.govoxazine | Enzyme Inhibition Probe | Pim-1 Kinase | Demonstrates high-affinity binding and allows for structural studies of enzyme-inhibitor complexes. | nih.gov |
| Pyrido[3,2-b]indolizine | Fluorescent Imaging Agent | General cellular structures (e.g., lipid droplets) | Scaffold allows for tunable emission colors through chemical modification. | nih.gov |
| Pyridazino-1,3a,6a-triazapentalene | Cellular Imaging Probe | Live-cell imaging | Demonstrates good chemical stability and has been used for epifluorescence microscopy. | researchgate.net |
| Pyridazine Derivative | Fluorescent Sensor | pH and chemical environment | Exhibits multicolor fluorescence in response to external stimuli like acid. | nih.gov |
Q & A
Q. What are the most efficient synthetic routes for 2-methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one, and how do reaction conditions influence yield?
The compound can be synthesized via condensation reactions using primary amines or through intramolecular O-arylation under microwave irradiation. For example, condensation of 2-methyl-4H-benzo[d][1,3]oxazin-4-one with amines in alcohol yields derivatives under mild conditions (30–70% yields) . Microwave-assisted intramolecular O-arylation of N-aroyl-nicotinamides offers higher yields (up to 90%) and faster reaction times, making it suitable for scalable synthesis . Key variables include solvent choice (e.g., acetonitrile or glacial acetic acid), temperature, and catalyst presence.
Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?
- NMR and IR spectroscopy : Proton (¹H) and carbon (¹³C) NMR in DMSO-d₆ can confirm the aromatic and carbonyl groups, while IR identifies the C=O stretch near 1700 cm⁻¹ .
- PXRD : Powder X-ray diffraction distinguishes anhydrous vs. hydrated forms, critical for stability studies .
- Mass spectrometry : High-resolution MS (e.g., Exact Mass: 246.0252256) verifies molecular composition .
Q. How can researchers assess the purity of synthesized this compound?
Use HPLC with UV detection (λ = 254–280 nm) and compare retention times against known standards. Thin-layer chromatography (TLC) in ethyl acetate/hexane (3:7) can preliminarily monitor reaction progress .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., antibacterial vs. enzyme inhibition)?
Discrepancies may arise from assay conditions (e.g., bacterial strain specificity) or structural analogs. For instance, substituents at the pyridine or oxazinone rings modulate activity: bulky groups enhance enzyme inhibition (e.g., CEase Kᵢ = 630 nM for cyclopenta-fused derivatives), while electron-withdrawing groups favor antibacterial effects . Validate findings using orthogonal assays (e.g., MIC tests for antimicrobial activity vs. kinetic inhibition studies) .
Q. How do computational tools aid in optimizing this compound for target selectivity?
Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like acetylcholinesterase (AChE) or CRF-1 receptors. Focus on substituent effects: hydrophobic groups at the pyridine N-position improve AChE inhibition (IC₅₀ = 330 nM for dimethoxybenzyl derivatives), while fused cycloaliphatic rings reduce off-target interactions .
Q. What are the challenges in analyzing enzyme inhibition kinetics for oxazin-4-one derivatives?
These compounds often act as hyperbolic mixed-type inhibitors, requiring advanced kinetic models. For example, residual enzymatic activity at infinite inhibitor concentrations suggests ternary complex formation. Use progress curve analysis with varying substrate/inhibitor ratios to calculate Kᵢ and α (binding cooperativity) .
Q. How can structural modifications improve metabolic stability without compromising activity?
- Cyclization : Fusing thiophene or pyridine rings reduces susceptibility to hydrolysis (e.g., 6,7-dihydro derivatives retain >80% stability in plasma) .
- Substituent engineering : Replace labile esters with ethers or amides. For example, 2-methylpropyl esters show enhanced stability over methyl esters in hepatic microsomes .
Methodological Considerations
Q. What experimental designs mitigate byproduct formation during synthesis?
- Microwave irradiation : Reduces side reactions (e.g., over-condensation) by shortening reaction times .
- Protecting groups : Use trimethylsilyl (TMS) groups to block reactive amines during cyclization steps .
Q. How to address low solubility in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
